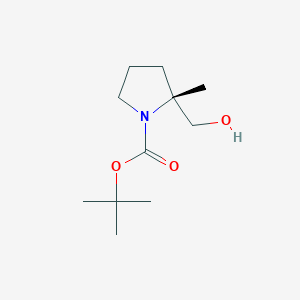

(2R)-1-Boc-2-methylpyrrolidine-2-methanol

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUUHTGTUIJRSA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 2-Methylpyrroline via Hydrogenation and Subsequent Functionalization

A commercially scalable and safer method involves hydrogenation of 2-methylpyrroline using platinum-based catalysts (e.g., platinum (IV) oxide or 5% Pt on carbon) in a mixture of ethanol and methanol solvents at ambient temperature. This process yields (R)-2-methylpyrrolidine directly without isolating intermediates, improving efficiency and reducing waste.

Key points of this method:

- Catalyst : Platinum catalyst (PtO2 or Pt/C).

- Solvent : Ethanol/methanol mixture (2:1 to 3:1 v/v).

- Temperature : Ambient.

- Hydrogen Source : Gaseous hydrogen under pressure or in situ generation.

- Advantages : Non-corrosive solvents, no need for isolating intermediates, cost-effective starting material (2-methylpyrroline), and stereochemical control.

After hydrogenation, the product is reacted with L- or D-tartaric acid to form crystalline tartrate salts, facilitating purification.

Boc Protection and Hydroxymethylation

The Boc protecting group is introduced typically by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide (DMF).

Hydroxymethylation at the 2-position (to form the 2-methanol substituent) can be achieved by reduction of an appropriate intermediate such as a 2-formyl or 2-acetyl derivative. For example, reduction with borane-tetrahydrofuran complex (BH3-THF) or sodium borohydride is common.

Multi-step Synthesis from L-Prolinol Derivatives

An alternative route involves multi-step synthesis starting from N-Boc-L-prolinol, involving:

- Protection of the amine with Boc.

- Introduction of the methyl substituent at C-2 via alkylation or other carbon-carbon bond-forming reactions.

- Oxidation or reduction steps to install the hydroxymethyl group.

However, this approach is less favored due to:

- Multiple isolation steps of intermediates.

- Use of corrosive reagents like phosphoric acid, boron trifluoride etherate.

- Use of environmentally harmful solvents such as dichloromethane.

- Use of expensive reagents like lithium iodide.

Comparative Data Table of Preparation Methods

| Aspect | Hydrogenation of 2-Methylpyrroline Route | Multi-step from N-Boc-L-Prolinol Route |

|---|---|---|

| Starting Material | 2-Methylpyrroline (commercially available, inexpensive) | N-Boc-L-prolinol (commercially available) |

| Number of Steps | 2-3 (hydrogenation, salt formation, Boc protection) | 4 or more (multiple intermediates) |

| Catalyst | Platinum catalysts (PtO2, Pt/C) | Various reagents including LiI, BF3·Et2O |

| Solvents | Ethanol/methanol (non-corrosive) | Dichloromethane, corrosive acids |

| Reaction Conditions | Ambient temperature, hydrogen atmosphere | Elevated temperatures, corrosive conditions |

| Isolation of Intermediates | Not required | Required for multiple intermediates |

| Environmental Impact | Low (non-corrosive solvents, less waste) | High (corrosive reagents, hazardous solvents) |

| Optical Purity | ≥50% ee (can be improved by crystallization) | High, but complicated by multiple steps |

| Scalability | High (commercially scalable) | Limited due to complexity and hazardous reagents |

Research Findings and Optimization Notes

- The hydrogenation route benefits from the direct conversion of 2-methylpyrroline to the desired amine without isolating intermediates, reducing time, cost, and waste.

- Use of platinum catalysts ensures high stereoselectivity and mild reaction conditions.

- The Boc protection step is straightforward and compatible with the hydroxymethyl group.

- Crystallization of tartaric acid salts improves enantiomeric excess and facilitates purification.

- Avoiding dichloromethane and corrosive acids aligns with green chemistry principles.

- Alternative coupling reactions using DMF as solvent and bases like diisopropylethylamine have been demonstrated for further functionalization of the pyrrolidine ring in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Boc-2-methylpyrrolidine-2-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Halides or other substituted derivatives.

Scientific Research Applications

(2R)-1-Boc-2-methylpyrrolidine-2-methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including potential drug candidates for various therapeutic areas.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-1-Boc-2-methylpyrrolidine-2-methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding or inhibition. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Methanol Derivatives

The compound shares structural motifs with several pyrrolidine-based alcohols, such as:

Key Differences:

- Substituent Position: The target compound’s hydroxymethyl and methyl groups are both at C2, whereas analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol feature substituents at C3. This positional variance influences steric and electronic properties.

- Protective Groups: The Boc group in the target compound offers temporary amine protection, absent in non-Boc analogs. This facilitates selective deprotection in multi-step syntheses .

Physicochemical and Spectral Comparisons

Solubility and Stability:

- (2R)-1-Boc-2-methylpyrrolidine-2-methanol: Limited water solubility due to the hydrophobic Boc group; stable under basic conditions but prone to Boc cleavage in acidic environments.

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Higher polarity from the fluoropyridine moiety improves aqueous solubility.

NMR Data:

- ¹H-NMR : The target compound’s Boc group generates a singlet at ~1.4 ppm (9H, tert-butyl), distinct from fluoropyridine analogs, which show aromatic proton signals at 7–8 ppm .

- ¹³C-NMR: The Boc carbonyl resonates near 155 ppm, absent in non-Boc derivatives like 5-methyl-2-pyrrolidone (carbonyl at ~176 ppm) .

Biological Activity

(2R)-1-Boc-2-methylpyrrolidine-2-methanol is a chiral compound belonging to the pyrrolidine class, notable for its structural features including a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a hydroxyl group. This compound has gained attention in organic synthesis and pharmaceutical research due to its potential biological activities.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula: C₁₄H₂₃NO₆

- Molecular Weight: 285.34 g/mol

- Functional Groups:

- Tert-butoxycarbonyl (Boc)

- Hydroxyl (-OH)

- Methyl (-CH₃)

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, influencing the binding affinity to target proteins.

Enzyme Interactions

Research indicates that this compound may act as a substrate or inhibitor for certain enzymes. For instance, it has been utilized in studies exploring enzyme mechanisms due to its ability to mimic natural substrates.

Pharmacological Potential

The compound has shown promise in pharmacological studies, particularly in the context of neuropharmacology. Its structural analogs have been investigated for their activity at nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and are implicated in various neurological disorders.

Study on nAChR Binding Affinity

A study detailed the synthesis and evaluation of compounds related to pyrrolidine derivatives, including this compound. The findings suggested that modifications on the pyrrolidine ring can significantly affect binding affinities at nAChRs, with certain configurations exhibiting enhanced potency.

| Compound | Binding Affinity at α4β2-nAChRs | Selectivity for β2*-nAChRs |

|---|---|---|

| This compound | Subnanomolar | High |

| Related Compound A | Low nanomolar | Moderate |

| Related Compound B | Micromolar | Low |

Synthesis and Biological Evaluation

In another investigation, the synthesis of various derivatives of this compound was conducted to evaluate their biological activities. The results indicated that specific modifications led to compounds with improved selectivity and potency at nAChRs, suggesting potential therapeutic applications in treating cognitive disorders.

Q & A

Q. How can the stereochemical integrity of (2R)-1-Boc-2-methylpyrrolidine-2-methanol be preserved during synthesis?

To maintain stereochemical integrity, use chiral auxiliaries or enantioselective catalysts during key steps like Boc protection or methanol functionalization. Employ low-temperature conditions to minimize racemization and monitor enantiomeric excess (ee) via chiral HPLC with columns such as Chiralpak IA/IB . For intermediates, optical rotation measurements and X-ray crystallography can confirm configuration .

Q. What analytical methods are recommended for characterizing this compound and its impurities?

Use a combination of NMR (¹H/¹³C, DEPT, COSY) to confirm structural assignments and detect diastereomers. For impurity profiling, HPLC-MS with reference standards (e.g., EP impurity guidelines) ensures identification of byproducts like de-Boc derivatives or oxidation products . Quantify residual solvents via GC-MS, adhering to ICH Q3C limits .

Q. How can Boc deprotection be optimized to avoid side reactions in this compound?

Deprotect using mild acidic conditions (e.g., TFA in DCM at 0°C) to minimize carbocation formation or methanol oxidation. Monitor reaction progress via TLC (Rf shift) or in situ IR for Boc carbonyl disappearance. Post-deprotection, neutralize with aqueous NaHCO₃ and purify via flash chromatography (silica gel, EtOAc/hexane) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallize from a 2:1 hexane/ethyl acetate mixture at −20°C to obtain high-purity crystals. Avoid protic solvents (e.g., methanol) to prevent Boc cleavage. Confirm crystallinity via PXRD and thermal stability via DSC (melting point ~120–125°C) .

Q. How should researchers handle safety concerns during synthesis?

Refer to MSDS guidelines for similar Boc-protected pyrrolidines: use fume hoods, nitrile gloves, and PPE. Avoid exposure to strong acids/bases, and store the compound under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Discrepancies in splitting patterns (e.g., pyrrolidine ring protons) may arise from conformational flexibility. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic effects. Compare with DFT-calculated chemical shifts (B3LYP/6-31G*) to assign signals .

Q. What strategies mitigate diastereomer formation during methanol functionalization?

Steric hindrance at the 2-methyl position can lead to undesired diastereomers. Use bulky bases (e.g., LDA) and kinetic control at −78°C. Employ Mitsunobu conditions (DIAD, Ph₃P) for stereospecific methanol coupling, and validate via NOESY for spatial proximity .

Q. How does the Boc group influence the compound’s reactivity in catalytic hydrogenation?

The Boc group stabilizes the pyrrolidine ring but may sterically hinder hydrogenation. Use Pearlman’s catalyst (Pd(OH)₂/C) under 50 psi H₂ in EtOH. Monitor Boc stability via in situ FTIR (C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers address low yields in large-scale synthesis?

Optimize stepwise Boc protection and methanol addition via flow chemistry (residence time <5 min, 40°C). Use in-line PAT tools (e.g., ReactIR) to monitor intermediates. Scale-up purification via simulated moving bed (SMB) chromatography .

Data Contradiction Analysis

- Conflicting HPLC Retention Times : Validate column batches and mobile phase pH (e.g., ammonium acetate buffer vs. TFA). Cross-check with LC-TOF for exact mass confirmation .

- Discrepant Melting Points : Assess polymorphic forms via hot-stage microscopy and variable-temperature PXRD. Use slurry conversion to isolate the thermodynamically stable form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.